
5-bromo-3-chloro-4-methyl-1H-pyridin-2-one
Übersicht
Beschreibung
“5-bromo-3-chloro-4-methyl-1H-pyridin-2-one” is a pyridine derivative. Pyridines are important intermediates with many applications in the chemical industry. They are in great demand as synthons for pharmaceutical products and are used either as biologically active substances or as building blocks for polymers with unique physical properties .
Synthesis Analysis
The synthesis of pyridine derivatives like “5-bromo-3-chloro-4-methyl-1H-pyridin-2-one” can be achieved through various methods. One such method involves the oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1 . This method has been shown to convert different pyridin-2-amines and pyridin-2-ones into their 5-hydroxy derivatives .Molecular Structure Analysis
The molecular structure of “5-bromo-3-chloro-4-methyl-1H-pyridin-2-one” is characterized by the presence of a pyridine ring, which is a six-membered aromatic ring with two nitrogen atoms and three carbon atoms .Chemical Reactions Analysis
Pyridin-2-ols containing small 1-alkyl substituent are hydroxylated regioselectively, but further pyridine ring opening reaction does not occur .Physical And Chemical Properties Analysis
The average mass of “5-bromo-3-chloro-4-methyl-1H-pyridin-2-one” is 222.467 Da and its monoisotopic mass is 220.924301 Da .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Synthesis of Pyrimido Derivatives : A compound structurally related to 5-bromo-3-chloro-4-methyl-1H-pyridin-2-one, namely 5-Bromo-2-chloro-4-methyl-6-(1-methylhydrazino)pyrimidine, has been synthesized and used to create various pyrimido[4,5-e][1,3,4]thiadiazine derivatives. These derivatives have potential applications in medicinal chemistry and drug development (Rahimizadeh, Nikpour, & Bakavoli, 2007).
Regioselective Displacement Reactions : Research has shown that 5-bromo-2,4-dichloro-6-methylpyrimidine, closely related to the chemical , undergoes regioselective displacement reactions with ammonia, leading to the formation of various substituted pyrimidines. This type of reaction is essential for the synthesis of complex organic molecules (Doulah et al., 2014).
Structural Characterization of Pyridine Derivatives : The structural characterization of related pyridine derivatives has been conducted, including molecules like 5-methyl-2-trimethylsilyl-pyridine. Such studies are crucial for understanding the molecular architecture and potential reactivity of these compounds (Riedmiller, Jockisch, & Schmidbaur, 1999).
Chemical Synthesis and Medicinal Chemistry
Synthesis of Insecticide Intermediates : The compound 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, an intermediate in the synthesis of the insecticide chlorantraniliprole, has been synthesized starting from related pyridine compounds. This highlights the role of such chemicals in synthesizing agriculturally important compounds (Niu Wen-bo, 2011).
Development of Novel Pyridine-Based Derivatives : Pyridine derivatives, closely related to 5-bromo-3-chloro-4-methyl-1H-pyridin-2-one, have been synthesized using Suzuki cross-coupling reactions. These compounds have potential applications in pharmaceuticals, showcasing the versatility of pyridine-based compounds in drug development (Ahmad et al., 2017).
Antitumor Activity of Pyridine Derivatives : Research on derivatives of pyridine, such as 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide, has demonstrated significant antitumor activities. These findings are instrumental in guiding the development of new cancer therapies (Zhou et al., 2015).
Zukünftige Richtungen
The future directions in the research of pyridine derivatives like “5-bromo-3-chloro-4-methyl-1H-pyridin-2-one” could involve exploring their potential applications in various fields such as medicine, agriculture, and technology . Further studies could also focus on improving the synthesis methods and understanding the biological activities of these compounds .
Eigenschaften
IUPAC Name |
5-bromo-3-chloro-4-methyl-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClNO/c1-3-4(7)2-9-6(10)5(3)8/h2H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLWGHKMBQUIJST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC=C1Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-3-chloro-4-methyl-1H-pyridin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



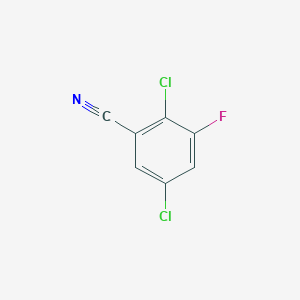
![Undecanoic acid, 11-[[(1,1-dimethylethoxy)carbonyl]amino]-, 2,5-dioxo-1-pyrrolidinyl ester](/img/structure/B1409005.png)
![2-((3-Benzoyl-6-bromoimidazo[1,2-a]pyridin-8-yl)oxy)-1-phenylethanone](/img/structure/B1409006.png)
![6-Chloro-8-(cyanomethoxy)imidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B1409007.png)

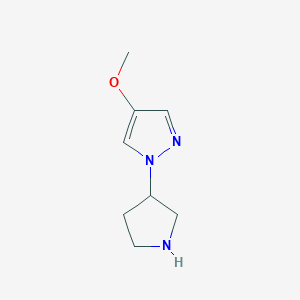
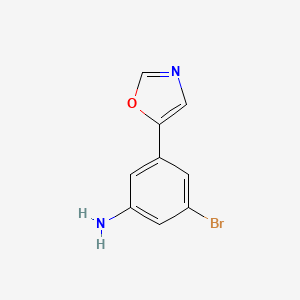
![6-(2-Chloro-5-iodobenzyl)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B1409013.png)

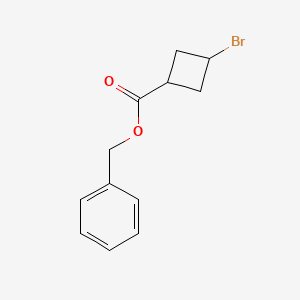
![4-Methyl-7-(trifluoromethoxy)-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide](/img/structure/B1409017.png)

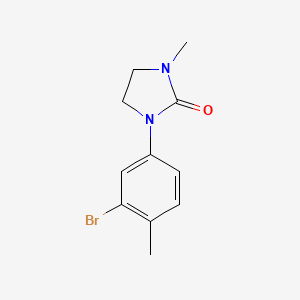
![1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopropanamine](/img/structure/B1409021.png)